Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure.
Synthesis Analysis
The synthesis of a compound refers to the methods used to create that compound. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule, including the types of bonds (covalent, ionic, etc.) and the molecular geometry.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and more.Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and implications for various fields like medicine, materials science, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
N-methyl-1-(2-propan-2-ylpyrimidin-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-11-5-8(4-10-3)6-12-9/h5-7,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAUAOOYNKSVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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